3-(4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
CAS No.: 2034350-44-0
Cat. No.: VC4144889
Molecular Formula: C18H26N6O2S
Molecular Weight: 390.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034350-44-0 |
|---|---|
| Molecular Formula | C18H26N6O2S |
| Molecular Weight | 390.51 |
| IUPAC Name | 3-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
| Standard InChI | InChI=1S/C18H26N6O2S/c1-14(2)23-12-18(19-13-23)27(25,26)24-9-7-22(8-10-24)17-11-15-5-3-4-6-16(15)20-21-17/h11-14H,3-10H2,1-2H3 |
| Standard InChI Key | QYHZTMOWZZLLEN-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Introduction
Potential Applications
While specific studies on this compound are unavailable in the provided sources, compounds with similar scaffolds are often explored for the following applications:
-
Antifungal Activity: Sulfonamide and imidazole derivatives are known for their antifungal properties due to their ability to inhibit fungal enzymes .
-
Anticancer Potential: Heterocyclic compounds like cinnolines have demonstrated cytotoxic activity in various cancer cell lines .
-
CNS Disorders: Piperazine derivatives are frequently investigated for their role in modulating neurotransmitter systems, which could make them candidates for treating neurological conditions .
Synthesis
The synthesis of such compounds typically involves multi-step reactions:
-
Formation of the cinnoline core through cyclization reactions.
-
Functionalization of the piperazine ring with sulfonyl-imidazole groups.
-
Final assembly via coupling reactions under controlled conditions (e.g., using catalysts or specific solvents).
These methods align with general strategies reported for related compounds .
Biological Evaluation
Although no direct data on this compound's activity were found, similar molecules have been evaluated for:
-
Enzyme Inhibition: Targeting enzymes like kinases or proteases in cancer or fungal infections .
-
Metabolic Stability: Testing for drug-likeness using computational tools like SwissADME or experimental assays .
Comparison with Related Compounds
Future Directions
Research on this compound could focus on:
-
In Vitro Screening: Testing against microbial and cancer cell lines.
-
Molecular Docking Studies: Predicting interactions with biological targets.
-
Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.
Further studies could elucidate its therapeutic potential and optimize its structure for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume